alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt
Overview
Description
Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt is a synthetic analog of adenosine triphosphate (ATP). This compound is known for its selective activation of P2X purinoceptor subtypes .
Preparation Methods
Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt can be synthesized through chemical synthesis methods. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct placement of the methylene group and to achieve high purity of the final product . Industrial production methods may involve scaling up these chemical synthesis processes while maintaining stringent quality control measures to ensure consistency and purity of the compound .
Chemical Reactions Analysis
Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt undergoes various types of chemical reactions, including substitution and hydrolysis. As a P2-purinoreceptor agonist, it interacts with purinergic receptors, leading to changes in membrane conductance and calcium currents . Common reagents used in these reactions include ATPases and other enzymes that facilitate the hydrolysis of ATP . The major products formed from these reactions are typically the hydrolyzed forms of the compound, which retain some biological activity .
Scientific Research Applications
Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt has a wide range of scientific research applications. It is used as a potent agonist for P2 purinoceptors, particularly the P2X subtype . In chemistry, it is utilized to study the effects of purinergic signaling pathways . In biology, it is used to analyze membrane conductance in astrocytes and to increase calcium currents in neurons . Additionally, it is used in industrial research to develop new drugs and therapeutic agents targeting purinergic receptors .
Mechanism of Action
The mechanism of action of alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt involves its interaction with P2X purinoceptors. As a selective agonist, it binds to these receptors and induces conformational changes that lead to the opening of ion channels . This results in an influx of calcium ions into the cells, which can trigger various downstream signaling pathways . The molecular targets of this compound include the P2X1 and P2X3 receptor subtypes, which are involved in mediating its effects on cellular functions .
Comparison with Similar Compounds
Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt is unique due to its resistance to hydrolysis by ATPases and its selective activation of P2X purinoceptors . Similar compounds include beta,gamma-Methyleneadenosine 5’-triphosphate disodium salt and adenylylmethylenediphosphonate disodium salt . These compounds also serve as analogs of ATP but differ in their specific chemical modifications and biological activities . The uniqueness of alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt lies in its specific methylene group placement and its potent agonistic effects on P2X receptors .
Biological Activity
Alpha, beta-Methyleneadenosine 5'-triphosphate lithium salt (α,β-MeATP) is a synthetic analog of adenosine triphosphate (ATP) that has gained attention for its unique biological properties and applications in research. This compound is primarily recognized for its role as a potent agonist of P2 purinoceptors, particularly P2X receptor subtypes, which are involved in various physiological processes such as neurotransmission, muscle contraction, and inflammatory responses. This article explores the biological activity of α,β-MeATP, focusing on its mechanisms of action, pharmacological effects, and research applications.
Chemical Structure and Properties
α,β-MeATP is characterized by the substitution of the bridging oxygen atom between the alpha and beta phosphates with a methylene group. This modification enhances its stability against hydrolysis compared to ATP, making it a valuable tool in experimental settings. The molecular formula is C₁₁H₁₈N₅O₁₂P₃ with a molecular weight of approximately 511.14 g/mol. It is soluble in water at concentrations up to 100 mg/mL.
The primary mechanism of action for α,β-MeATP involves its interaction with P2X purinoceptors. Upon binding to these receptors, which are ligand-gated ion channels, α,β-MeATP induces conformational changes that lead to the opening of ion channels. This process facilitates the influx of ions such as calcium and sodium into the cell, resulting in various cellular responses including:
- Neurotransmission : Activation of P2X receptors in neurons enhances synaptic transmission.
- Muscle Contraction : The compound can influence smooth muscle activity through receptor-mediated mechanisms.
- Inflammatory Responses : By activating immune cells, α,β-MeATP plays a role in modulating inflammation.
Biological Activity and Effects
Research has demonstrated that α,β-MeATP exhibits diverse biological effects depending on the concentration and cell type:
- Neuronal Activation : In studies involving dorsal root ganglion (DRG) neurons, α,β-MeATP was shown to activate small neurons more effectively than larger ones at specific concentrations (50 and 500 μM). This activation leads to increased cytosolic calcium levels and enhanced neuronal excitability .
- Pain Modulation : The compound has been implicated in pain signaling pathways. For instance, its application can induce hypersensitivity in nociceptive pathways, suggesting a potential role in pain management strategies .
- Cardiovascular Effects : Research indicates that α,β-MeATP can influence vascular smooth muscle contractility and endothelial function through purinergic signaling pathways.
Research Applications
α,β-MeATP has a wide range of applications in scientific research:
- Purinergic Signaling Studies : It serves as a critical tool for investigating purinergic signaling pathways involved in various physiological processes.
- Pharmacological Characterization : The compound is used to study the pharmacological properties of P2X receptors and their role in disease models.
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting purinergic signaling.
Comparative Analysis with Similar Compounds
To understand the unique properties of α,β-MeATP better, it is useful to compare it with other related compounds:
Compound Name | Key Features |
---|---|
Adenosine Triphosphate (ATP) | Natural nucleotide; primary energy currency; less stable than analogs. |
Alpha,beta-Methyleneadenosine 5'-triphosphate sodium salt | Sodium salt form; similar biological activity but different solubility characteristics. |
Adenosine 5'-triphosphate-γ-thio (ATP-γ-S) | Thioether analog; used in studies requiring stable phosphate transfer. |
The methylene modification in α,β-MeATP provides enhanced stability and resistance to hydrolysis by ATPases compared to ATP itself.
Case Studies
-
Purinergic Signaling Between Neurons and Glial Cells :
A study investigated how ganglionic purinergic signaling initiated by α,β-MeATP modulates neuronal activity. The results indicated that this compound significantly affects neuronal excitability and glial cell interactions within the dorsal root ganglion . -
Pain Sensitivity Modulation :
Another case study explored the effects of α,β-MeATP on pain sensitivity in animal models. The findings showed that repeated administration led to mechanical hypersensitivity without altering thermal sensitivity, highlighting its potential role in chronic pain conditions .
Properties
IUPAC Name |
lithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3.Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHVREPTGDOYIC-YCSZXMBFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17LiN5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635741 | |
Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-20-3 | |
Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,β-Methyleneadenosine 5'-triphosphate lithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unfortunately, the provided research excerpts do not contain the molecular formula and weight of AMP-CPP. Please refer to chemical databases or supplier information for this specific data.
ANone: The provided research excerpts do not include specific spectroscopic data for AMP-CPP.
A: The research excerpts primarily focus on AMP-CPP's biological activity and do not offer details about its material compatibility or stability in various conditions. As a non-hydrolyzable ATP analog, AMP-CPP is not expected to participate in catalytic reactions like ATP. Its primary application lies in studying and modulating ATP-dependent processes, particularly those involving P2 purinergic receptors. [, , , , , , ]
A: While the provided research excerpts don't explicitly mention computational studies on AMP-CPP, such techniques could be valuable. Researchers could utilize molecular docking simulations to investigate AMP-CPP's binding mode to various P2 receptor subtypes, comparing it to ATP and other analogs. Quantitative structure-activity relationship (QSAR) models could be developed to correlate AMP-CPP's structural features with its observed biological activity, guiding the design of novel P2 receptor modulators. []
A: While the provided excerpts don't offer a systematic SAR study, they highlight that modifications to the triphosphate chain significantly impact activity. For instance, replacing the oxygen between the β and γ phosphates with a methylene group (as in AMP-CPP) generally reduces potency compared to ATP or AMP-PNP (β,γ-imido ATP). [, , ] The excerpts also suggest that modifications at the 2' position of the adenosine moiety might influence activity, as 2-methylthio-ATP displays different effects compared to AMP-CPP at certain P2 receptors. [, , ]
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